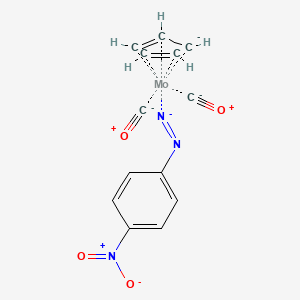
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide is a complex organometallic compound that combines the properties of carbon monoxide, cyclopenta-1,3-diene, molybdenum, and (4-nitrophenyl)iminoazanide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide typically involves the coordination of molybdenum with cyclopenta-1,3-diene and carbon monoxide, followed by the introduction of the (4-nitrophenyl)iminoazanide ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the coordination reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and primary use in research settings. the principles of organometallic synthesis, such as controlled temperature, pressure, and the use of high-purity reagents, would be applicable in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of molybdenum oxides and other by-products.
Reduction: Reduction reactions can alter the oxidation state of molybdenum, potentially leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum oxides, while substitution reactions can produce a variety of molybdenum complexes with different ligands .
Aplicaciones Científicas De Investigación
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide has several scientific research applications:
Mecanismo De Acción
The mechanism by which carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide exerts its effects involves the coordination of the molybdenum center with various ligands. This coordination can alter the electronic properties of the compound, enabling it to participate in catalytic cycles and interact with biological molecules. The molecular targets and pathways involved include enzyme active sites and protein binding domains .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyl molybdenum tricarbonyl dimer: Similar in structure but lacks the (4-nitrophenyl)iminoazanide ligand.
Carbon monoxide;cyclopenta-1,3-diene;manganese: Similar coordination complex with manganese instead of molybdenum.
Uniqueness
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide is unique due to the presence of the (4-nitrophenyl)iminoazanide ligand, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific catalytic and biological interactions that similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C13H9MoN3O4-2 |
|---|---|
Peso molecular |
367.18 g/mol |
Nombre IUPAC |
carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide |
InChI |
InChI=1S/C6H4N3O2.C5H5.2CO.Mo/c7-8-5-1-3-6(4-2-5)9(10)11;1-2-4-5-3-1;2*1-2;/h1-4H;1-5H;;;/q2*-1;;; |
Clave InChI |
VAXMVPFYGONSPX-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.C1=CC(=CC=C1N=[N-])[N+](=O)[O-].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
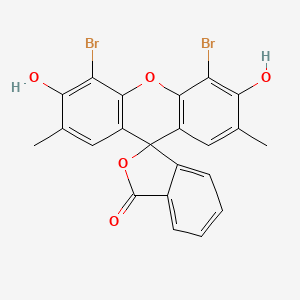
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
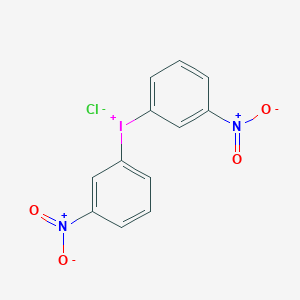


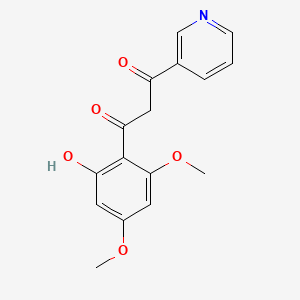

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
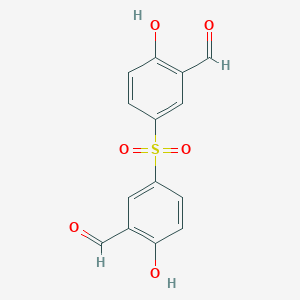
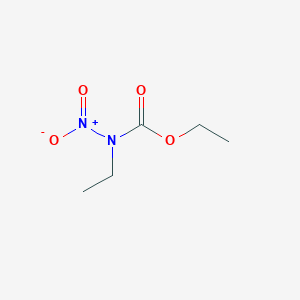
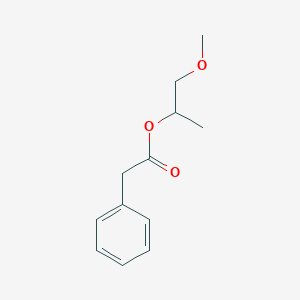
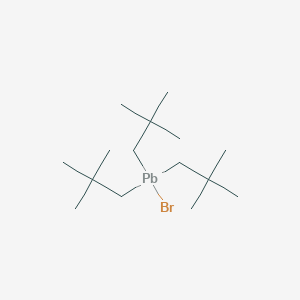
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
